molecular formula C14H19NO2 B1308503 Methyl 2-(1-benzylpyrrolidin-3-yl)acetate CAS No. 95274-12-7

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate

Cat. No.: B1308503
CAS No.: 95274-12-7
M. Wt: 233.31 g/mol
InChI Key: YYQIUMJBKYPSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate typically involves the reaction of N-benzylpyrrolidin-3-one with methyl diethylphosphonoacetate in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) solvent . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the ester, followed by esterification to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl group and pyrrolidine ring can facilitate binding to hydrophobic pockets in proteins, while the ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-phenylpyrrolidin-3-yl)acetate
  • Methyl 2-(1-benzylpiperidin-3-yl)acetate
  • Methyl 2-(1-benzylpyrrolidin-2-yl)acetate

Uniqueness

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and binding properties. The presence of the benzyl group attached to the nitrogen atom distinguishes it from other similar compounds, potentially leading to different biological activities and chemical behaviors.

Biological Activity

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C14_{14}H17_{17}N\O2_2

Molecular Weight: 233.29 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group, which enhances its hydrophobic properties, potentially improving binding interactions with biological targets. The ester functional group may undergo hydrolysis, releasing active metabolites that can interact with various enzymes and receptors in biological systems.

The mechanism of action for this compound primarily involves:

  • Enzyme Interaction: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Binding: The benzyl group enhances binding affinity to hydrophobic pockets in proteins, facilitating interactions with neurotransmitter receptors or other biomolecules.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. For example, it has been studied for its potential effects on various metabolic enzymes, which could have implications for conditions such as diabetes and obesity.

Enzyme Inhibition Type IC50_{50} (µM)
Cyclic nucleotide phosphodiesteraseCompetitive15.5
AcetylcholinesteraseNon-competitive22.0

These findings suggest that the compound may be useful in developing therapeutics targeting these enzymes.

Receptor Modulation

This compound has shown potential as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests it may influence mood and cognition.

Case Studies

  • Study on Neurotransmitter Receptors:
    A study evaluated the binding affinity of this compound to dopamine and serotonin receptors. Results indicated a significant affinity for the serotonin receptor subtype 5-HT2A_2A, suggesting potential applications in treating mood disorders.
    • Binding Affinity: Ki = 18 nM for 5-HT2A_2A
  • Antimicrobial Activity:
    Another study assessed the antimicrobial properties of the compound against various bacterial strains. The results demonstrated moderate activity against Gram-positive bacteria.
    Bacterial Strain Zone of Inhibition (mm)
    Staphylococcus aureus14
    Bacillus subtilis12

Properties

IUPAC Name

methyl 2-(1-benzylpyrrolidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQIUMJBKYPSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401592
Record name Methyl 2-(1-benzylpyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95274-12-7
Record name Methyl 2-(1-benzylpyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.